molecular formula C18H20BrN3O2 B11244433 N-(4-bromo-3-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(4-bromo-3-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11244433
M. Wt: 390.3 g/mol
InChI Key: GRZAVYFIVJMNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a brominated phenyl group, a cycloheptapyridazine core, and an acetamide linkage, making it a unique structure for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can be achieved through a multi-step process involving the following key steps:

    Bromination of 3-methylphenylamine: The starting material, 3-methylphenylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-3-methylphenylamine.

    Formation of the cycloheptapyridazine core: The cycloheptapyridazine core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Coupling reaction: The final step involves coupling the brominated phenylamine with the cycloheptapyridazine core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Reduction reactions: The carbonyl group in the acetamide linkage can be reduced to form corresponding alcohols.

    Oxidation reactions: The methyl group on the phenyl ring can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction reactions: Corresponding alcohols.

    Oxidation reactions: Carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and possible biological activities.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide exerts its effects is likely through interaction with specific molecular targets such as enzymes or receptors. The brominated phenyl group and the cycloheptapyridazine core may facilitate binding to these targets, leading to modulation of their activity. Further studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide: Similar structure with a pyrazine core instead of a cycloheptapyridazine core.

    N-(4-Bromo-3-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide: Contains a piperazine ring instead of a cycloheptapyridazine core.

Uniqueness

N-(4-Bromo-3-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is unique due to its cycloheptapyridazine core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C18H20BrN3O2/c1-12-9-14(7-8-15(12)19)20-17(23)11-22-18(24)10-13-5-3-2-4-6-16(13)21-22/h7-10H,2-6,11H2,1H3,(H,20,23)

InChI Key

GRZAVYFIVJMNQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.